BGC 945 Trisodium Salt
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Overview
Description
BGC 945 Trisodium Salt: is a cyclopenta[g]quinazoline-based thymidylate synthase inhibitor. It is specifically transported into α-folate receptor-overexpressing tumors, making it a promising compound for targeted cancer therapy . The compound has a high affinity for the α-folate receptor, which is overexpressed in many types of epithelial tumors, including ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BGC 945 Trisodium Salt involves the development and binding mode assessment of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid . The specific reaction conditions and steps are detailed in the scientific literature, focusing on the precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: BGC 945 Trisodium Salt primarily undergoes substitution reactions due to its complex structure. It is designed to inhibit thymidylate synthase, a key enzyme in DNA synthesis .
Common Reagents and Conditions: The compound is often used in reactions involving thymidylate synthase inhibitors. Common reagents include folic acid derivatives and other compounds that interact with the α-folate receptor .
Major Products Formed: The major product formed from the reaction of this compound is the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in tumor cells .
Scientific Research Applications
Chemistry: In chemistry, BGC 945 Trisodium Salt is used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis .
Biology: In biological research, the compound is used to investigate the role of the α-folate receptor in cancer cells and to develop targeted therapies for tumors that overexpress this receptor .
Medicine: In medicine, this compound is being explored as a potential treatment for various types of cancer, particularly those that overexpress the α-folate receptor, such as ovarian cancer .
Industry: In the pharmaceutical industry, the compound is used in the development of new cancer therapies and in preclinical studies to evaluate its efficacy and safety .
Mechanism of Action
BGC 945 Trisodium Salt exerts its effects by specifically targeting the α-folate receptor, which is overexpressed in certain tumors . Once inside the tumor cells, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death in the tumor . The selectivity of this compound for the α-folate receptor ensures that it has minimal effects on normal cells, reducing potential side effects .
Comparison with Similar Compounds
Plevitrexed: Another thymidylate synthase inhibitor that targets tumor cells but has a higher affinity for the reduced-folate carrier.
CB300638 (BGC 638): A precursor to BGC 945, also targeting the α-folate receptor but with different pharmacokinetic properties.
Uniqueness: BGC 945 Trisodium Salt is unique due to its high selectivity for the α-folate receptor and its minimal affinity for the reduced-folate carrier . This selectivity allows for targeted therapy with reduced toxicity to normal tissues .
Properties
IUPAC Name |
trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10.3Na/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41;;;/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43);;;/q;3*+1/p-3/t22-,23+,25+;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBAMVCKZFETQ-GVNLSHJKSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N5Na3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097638-00-0 |
Source
|
Record name | Idetrexed trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097638000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDETREXED TRISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OLN2U0MXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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